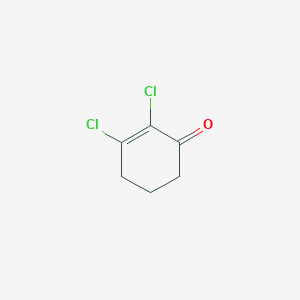

2,3-Dichloro-2-cyclohexen-1-one

Description

Historical Context and Evolution of Cyclohexenone Chemistry

The study of cyclohexenones is rooted in the broader history of cyclohexane (B81311) chemistry, which began in the late 19th century. worldofmolecules.com Early investigations were focused on the synthesis and understanding of the fundamental properties of the cyclohexane ring. worldofmolecules.com Over time, the introduction of a ketone functional group to form cyclohexanone (B45756), and subsequently a double bond to create cyclohexenone, opened up new avenues of research. The synthesis of cyclohexanone itself has a history dating back to the late 1800s and has since become a large-scale industrial process, primarily as a precursor to nylon. owlcation.comwikipedia.org

The development of methods to introduce unsaturation into the cyclohexanone ring, leading to cyclohexenones, was a significant step forward. Various synthetic routes have been developed, including the Birch reduction of phenol (B47542) derivatives and the α-bromination of cyclohexanone followed by elimination. wikipedia.org These methods provided access to the core cyclohexenone scaffold, paving the way for further functionalization and the study of its reactivity. wikipedia.org

Significance of α,β-Unsaturated Ketones in Contemporary Organic Synthesis

2,3-Dichloro-2-cyclohexen-1-one belongs to the class of α,β-unsaturated ketones, also known as enones. fiveable.mefiveable.me This structural motif, characterized by a ketone conjugated with a carbon-carbon double bond, is of paramount importance in modern organic synthesis. fiveable.mefiveable.mewikipedia.org The conjugation of the double bond with the carbonyl group creates a unique electronic arrangement, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.mewikipedia.org This reactivity, known as conjugate or 1,4-addition, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. pressbooks.pub

α,β-Unsaturated ketones serve as versatile building blocks for the construction of more complex molecules. fiveable.me They readily participate in a variety of transformations, including Michael additions, Diels-Alder reactions, and Robinson annulations, which are fundamental strategies in the synthesis of polycyclic and heterocyclic compounds. wikipedia.orgwikipedia.org The ability to introduce diverse functionalities through these reactions makes α,β-unsaturated ketones indispensable intermediates in the synthesis of natural products, pharmaceuticals, and fragrances. wikipedia.orgnih.gov

Research Landscape of Halogenated Cyclohexenones in Advanced Chemical Science

The introduction of halogen atoms onto the cyclohexenone framework, as seen in this compound, further enhances its synthetic utility and opens up new areas of research. Halogenated cyclohexenones are valuable substrates in a variety of chemical transformations. The presence of halogen atoms can influence the reactivity of the enone system and provide handles for further functionalization through reactions such as cross-coupling and nucleophilic substitution.

Research into halogenated cyclohexenones is driven by the need for novel building blocks in synthetic chemistry. These compounds can serve as precursors to a wide range of more complex molecules with potential applications in materials science and medicinal chemistry. The study of their synthesis, reactivity, and spectroscopic properties contributes to a deeper understanding of fundamental organic chemistry principles and enables the development of new synthetic methodologies. The investigation of polychlorinated alicyclic ketones, including cyclohexenones, has been a subject of interest, with spectroscopic techniques being crucial for their structural determination. cdnsciencepub.com

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are essential for its application in research and synthesis. This section details the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₆Cl₂O nih.gov |

| Molecular Weight | 165.01 g/mol nih.gov |

| IUPAC Name | 2,3-dichlorocyclohex-2-en-1-one nih.gov |

| CAS Number | 120569-12-2 nih.gov |

This data is based on computed properties. nih.gov

Synthesis and Manufacturing Processes

The preparation of this compound and related halogenated cyclohexenones can be achieved through various synthetic routes. The specific methods often involve the chlorination of a suitable cyclohexanone or cyclohexenone precursor.

One general approach to synthesizing α,β-unsaturated ketones involves the dehydrogenation of saturated ketones. organic-chemistry.org For halogenated derivatives, direct chlorination of the enone or a precursor can be employed. For instance, the chlorination of phenols can lead to the formation of polychlorinated cyclohexenones and cyclohexadienones. cdnsciencepub.com

Chemical Reactivity and Transformation

The reactivity of this compound is dictated by the presence of the α,β-unsaturated ketone system and the two chlorine atoms on the double bond. This combination of functional groups allows for a range of chemical transformations.

Nucleophilic Substitution and Addition Reactions

As an α,β-unsaturated ketone, the β-carbon of this compound is susceptible to nucleophilic attack in a conjugate addition (Michael reaction). pressbooks.pub However, the presence of the chlorine atoms can also allow for nucleophilic substitution reactions, where a nucleophile displaces one or both of the chlorine atoms. The outcome of the reaction (addition vs. substitution) will depend on the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. wikipedia.org The electron-withdrawing nature of the carbonyl and chloro groups can enhance its reactivity in such reactions. The reaction of related compounds, such as 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles like 2-chloroacrylonitrile, has been studied, leading to the formation of bicyclic adducts. rsc.org

Cross-Coupling Reactions

The vinyl chloride moieties in this compound provide a handle for transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, or Heck couplings, would allow for the formation of new carbon-carbon bonds at the chlorinated positions, leading to a wide variety of substituted cyclohexenone derivatives.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Building Block for Complex Molecules

Due to its multiple reactive sites, this compound can serve as a versatile starting material for the synthesis of intricate organic molecules. By sequentially or selectively reacting at the carbonyl group, the double bond, and the chlorinated positions, chemists can construct complex frameworks. Cyclohexenones, in general, are widely used as building blocks in the synthesis of polycyclic natural products. wikipedia.org

Synthesis of Heterocyclic Compounds

The functional groups present in this compound can be utilized to construct heterocyclic rings. For example, reaction with dinucleophiles could lead to the formation of fused or spirocyclic heterocyclic systems. The synthesis of various heterocyclic compounds often utilizes α,β-unsaturated ketones as key starting materials. nih.gov

Precursor in Natural Product Synthesis

While specific applications of this compound in natural product synthesis are not extensively documented in the provided search results, the cyclohexenone core is a common structural motif in many natural products, including steroids and terpenoids. nih.gov Halogenated derivatives can serve as strategic intermediates to introduce specific functionalities or to control the stereochemistry during a synthesis.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for characterizing the structure of this compound. The ¹H NMR spectrum would show signals corresponding to the methylene (B1212753) protons of the cyclohexene (B86901) ring, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical environment. The ¹³C NMR spectrum would exhibit signals for the carbonyl carbon, the two olefinic carbons bearing the chlorine atoms, and the methylene carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic absorption band for the C=O stretch of the conjugated ketone, typically in the range of 1650-1700 cm⁻¹. kcvs.ca Another key feature would be the C=C stretching vibration of the chlorinated double bond. The IR spectra of related polychlorinated cyclohexenones show a dependence of the carbonyl absorption band on the number of adjacent chlorine atoms. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns can give further insights into the structure of the molecule.

Analytical Techniques

The purity of this compound can be assessed using various chromatographic techniques.

Gas Chromatography (GC)

Gas chromatography can be used to separate and analyze volatile compounds. For this compound, GC would be a suitable method to determine its purity and to monitor the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the separation and quantification of organic compounds. Reversed-phase HPLC would likely be an effective method for analyzing the purity of this compound.

Structure

3D Structure

Properties

CAS No. |

120569-12-2 |

|---|---|

Molecular Formula |

C6H6Cl2O |

Molecular Weight |

165.01 g/mol |

IUPAC Name |

2,3-dichlorocyclohex-2-en-1-one |

InChI |

InChI=1S/C6H6Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3H2 |

InChI Key |

BBPUUURAUQGTAU-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C(=O)C1)Cl)Cl |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)Cl |

Synonyms |

2-Cyclohexen-1-one, 2,3-dichloro- |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,3 Dichloro 2 Cyclohexen 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated carbonyl moiety in 2,3-dichloro-2-cyclohexen-1-one is a key site for nucleophilic attack. Due to resonance, the electrophilic character of the carbonyl carbon is extended to the β-carbon of the double bond. libretexts.org This electronic feature allows for two primary modes of nucleophilic addition: conjugate addition (1,4-addition) and direct carbonyl addition (1,2-addition). libretexts.orgwikipedia.org

Conjugate Addition (1,4-Addition) Mechanisms

Conjugate addition, also known as 1,4-addition, is a prevalent reaction pathway for α,β-unsaturated carbonyl compounds like this compound. wikipedia.org In this mechanism, a nucleophile attacks the electrophilic β-carbon of the enone system. libretexts.orgwikipedia.org This attack leads to the formation of an enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org Subsequent protonation of the enolate, typically through keto-enol tautomerism, results in the formation of a saturated carbonyl compound. wikipedia.org The driving force for this reaction is often the formation of a more stable product where the carbonyl group is retained. libretexts.org Weakly basic nucleophiles tend to favor this type of addition. libretexts.org

Direct Carbonyl Addition (1,2-Addition) Mechanisms

In direct carbonyl addition, or 1,2-addition, the nucleophile directly attacks the electrophilic carbon atom of the carbonyl group. libretexts.orgwikipedia.org This process leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org This reaction pathway is more common for strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, where the addition is often irreversible and kinetically controlled. masterorganicchemistry.comwikipedia.org The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. libretexts.orgmasterorganicchemistry.com

Michael-Type Reactions with Diverse Nucleophiles

The Michael reaction is a specific and widely utilized type of conjugate addition. wikipedia.org It involves the addition of a stabilized carbanion (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.org In the context of this compound, it would act as the Michael acceptor.

The reaction is typically initiated by a base, which deprotonates a suitable pronucleophile to generate the active nucleophile. libretexts.org This nucleophile then adds to the β-carbon of the enone. libretexts.org A variety of nucleophiles can participate in Michael-type additions, including:

Enolates: Derived from malonic esters, β-keto esters, and other compounds with acidic α-hydrogens. libretexts.org

Organocuprates (Gilman reagents): These are particularly effective for the 1,4-addition of alkyl and aryl groups. libretexts.orgaskthenerd.com

Amines: Secondary amines can react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org

Thiols: Thiolates are also known to undergo conjugate addition. masterorganicchemistry.com

The general mechanism for a Michael reaction involves the formation of the nucleophile, its conjugate addition to the enone, and subsequent protonation of the resulting enolate. masterorganicchemistry.comwikipedia.org

Electrophilic Reactions Involving the Enone Moiety

While the primary reactivity of the enone system is with nucleophiles, the double bond can, in principle, react with strong electrophiles. However, the electron-withdrawing nature of the carbonyl group and the two chlorine atoms deactivates the double bond towards electrophilic attack compared to a simple alkene. Reactions with electrophiles would likely require harsh conditions or highly reactive electrophilic reagents.

Substitution Reactions Centered on Chlorine Atoms

The two chlorine atoms on the double bond of this compound are vinyl chlorides and are generally less reactive towards nucleophilic substitution than alkyl halides. However, under specific catalytic conditions, these C-Cl bonds can be functionalized.

Cross-Coupling Reactions (e.g., Suzuki, Heck) in Halogenated Enones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be applied to vinyl halides. researchgate.netlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov For this compound, a Suzuki-Miyaura reaction could potentially substitute one or both chlorine atoms with an aryl, vinyl, or alkyl group from the organoboron reagent. The catalytic cycle generally involves three main steps: oxidative addition of the vinyl chloride to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligands on the palladium catalyst is crucial for the success of the reaction. nih.gov

Mizoroki-Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govnih.gov While typically used to form a new C-C bond by adding a group to an alkene, its application in substituting the chlorine atoms of this compound would depend on the specific reaction conditions and the nature of the alkene coupling partner. The mechanism also proceeds through a palladium catalytic cycle. nih.gov

The following table summarizes the types of reactions discussed:

| Reaction Type | Substrate Moiety | Key Reagents/Conditions | Product Type |

| Nucleophilic Addition | |||

| Conjugate Addition (1,4-Addition) | α,β-Unsaturated Ketone | Weakly basic nucleophiles (e.g., amines, thiols) | Saturated Ketone |

| Direct Carbonyl Addition (1,2-Addition) | Carbonyl Group | Strong nucleophiles (e.g., Grignard reagents, organolithiums) | Allylic Alcohol |

| Michael Reaction | α,β-Unsaturated Ketone | Stabilized carbanions (e.g., enolates), organocuprates | 1,5-Dicarbonyl compounds or functionalized ketones |

| Substitution | |||

| Suzuki-Miyaura Coupling | Dichloroalkene | Organoboron reagents, Pd catalyst, base | Substituted Cyclohexenone |

| Mizoroki-Heck Reaction | Dichloroalkene | Alkenes, Pd catalyst, base | Substituted Cyclohexenone |

Nucleophilic Aromatic Substitution (SNAr) Analogues in Cyclic Systems

The reactivity of this compound towards nucleophiles presents a compelling analogy to nucleophilic aromatic substitution (SNAr). In SNAr, a nucleophile replaces a leaving group on an aromatic ring, a process facilitated by the presence of strong electron-withdrawing groups. In the case of this compound, the electron-withdrawing ketone functionality significantly polarizes the carbon-carbon double bond, rendering the vinylic carbons (C2 and C3) electrophilic and susceptible to nucleophilic attack. This activation is analogous to the role of a nitro group in activating an aryl halide towards substitution.

Studies on similar systems, such as 2,3-dichloro-1,4-naphthoquinone, demonstrate that reactions with various nucleophiles, including amines and thiols, proceed readily to yield mono- or di-substituted products depending on the reaction conditions. researchgate.net The first substitution typically occurs at the C2 position, influenced by the adjacent carbonyl group. The introduction of the first nucleophile can modulate the reactivity of the remaining vinylic chloride, influencing the feasibility of a second substitution. This sequential substitution allows for the synthesis of a diverse range of derivatives from the parent dichlorocyclohexenone scaffold. researchgate.net

Oxidation and Reduction Pathways of the Cyclohexenone Framework

The presence of both a ketone and a chlorinated alkene within the same six-membered ring allows for a variety of oxidation and reduction reactions. The specific outcome is highly dependent on the reagents and conditions employed, enabling selective transformations of the molecule.

Selective Reduction of Carbonyl and Alkene Functionalities

The carbonyl and alkene groups within this compound exhibit different reactivities towards reducing agents, which can be exploited for selective synthesis.

Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol in the presence of the alkene using standard hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it is generally not powerful enough to reduce isolated or conjugated alkenes. This reaction yields 2,3-dichloro-2-cyclohexen-1-ol.

Alkene Reduction: Selective reduction of the carbon-carbon double bond while preserving the ketone is more challenging due to the electron-deficient nature of the alkene. However, specific catalytic hydrogenation conditions using catalysts with modified reactivity might achieve this transformation.

Complete Reduction: More powerful reducing agents or harsher conditions will reduce both functionalities. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can reduce both the ketone and the alkene, potentially leading to a mixture of dichlorocyclohexanols. libretexts.org Dehalogenation may also occur under these conditions.

Deoxygenation: The Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base) or the Clemmensen reduction (using a zinc-mercury amalgam in acid) can completely remove the carbonyl oxygen, converting the ketone into a methylene (B1212753) (CH₂) group. These methods would transform this compound into 1,2-dichlorocyclohexene.

Table 1: Selective Reduction of this compound

| Reagent/Condition | Functional Group Targeted | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Carbonyl (Ketone) | 2,3-Dichloro-2-cyclohexen-1-ol |

| Catalytic Hydrogenation (H₂, Pd/C) | Carbonyl and Alkene | Dichlorocyclohexanol isomers |

| Wolff-Kishner (H₂NNH₂, KOH) | Carbonyl (Deoxygenation) | 1,2-Dichlorocyclohexene |

Oxidative Transformations and Aromatization Processes

The cyclohexenone ring is a non-aromatic system that can be converted into a stable aromatic phenol (B47542) derivative through an oxidative process. This transformation, known as dehydrogenative aromatization, is a thermodynamically favorable reaction due to the formation of the highly stable aromatic ring.

For this compound, this process would involve the formal removal of two hydrogen atoms and tautomerization of the enol intermediate to yield 2,3-dichlorophenol. This reaction is typically carried out using a chemical oxidant. A common and effective reagent for this type of aromatization is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism involves hydride abstraction by DDQ, followed by proton loss to generate the aromatic phenol and the reduced hydroquinone (B1673460) form of DDQ. This aromatization provides a direct synthetic route from a cyclic ketone to a substituted phenol. acs.org

Rearrangement Reactions and Isomerization Phenomena

The structure of this compound, particularly its α,β-unsaturated ketone (enone) moiety, makes it a candidate for various rearrangement and isomerization reactions, especially under photochemical conditions. researchgate.net

Upon absorption of ultraviolet (UV) light, conjugated enones can undergo a variety of pericyclic reactions and skeletal rearrangements. baranlab.orgyoutube.com While specific studies on this compound are not widely documented, analogies can be drawn from the extensive research on cyclohexenone photochemistry. Common photochemical transformations for cyclohexenones include:

[2+2] Cycloadditions: The excited state of the enone can dimerize with a ground-state molecule or react with another alkene to form a cyclobutane (B1203170) ring.

Lumisantonin-type Rearrangement: A well-known photochemical process for cross-conjugated cyclohexadienones, it can also have analogues in cyclohexenone chemistry, leading to the formation of bicyclic or spirocyclic ketone structures through a series of bond reorganizations. researchgate.net

Type A Rearrangement: This process, observed for dienones and aliphatic enones, involves β,β-bonding to form a bicyclic intermediate, which then rearranges to a new carbocyclic skeleton. baranlab.org

These reactions proceed through high-energy triplet or singlet excited states and can lead to complex and often unpredictable molecular architectures. The presence of the dichloro-substituents would be expected to influence the photophysical properties and the relative stability of the intermediates, thereby affecting the reaction pathway and product distribution. Ground-state rearrangements, such as acid- or base-catalyzed double bond isomerization, are also possible, although the 2,3-disubstituted pattern is relatively stable.

Reaction Kinetics and Associated Thermodynamic Considerations

The rates and outcomes of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Thermodynamics:

Nucleophilic Substitution: The substitution of chloride by other nucleophiles is generally a thermodynamically favorable process. This is because the bond being broken (C-Cl) is often replaced by a stronger bond (e.g., C-N, C-O, C-S), and the departing chloride ion is a stable, good leaving group.

Aromatization: The oxidative transformation of the cyclohexenone ring to a phenol is a highly exothermic process. The significant thermodynamic driving force is the gain in resonance stabilization energy upon forming the aromatic ring, which far outweighs the energy required to break C-H bonds.

Reduction: The reduction of the carbonyl and alkene groups is also thermodynamically favorable under the appropriate conditions with reducing agents like H₂, driven by the formation of stronger C-H and O-H bonds.

Kinetics:

Nucleophilic Substitution: The kinetics of nucleophilic substitution at the vinylic carbon are influenced by several factors. The rate is dependent on the concentration of both the cyclohexenone substrate and the nucleophile. The nature of the nucleophile (its strength and steric bulk) and the solvent polarity also play crucial roles in stabilizing the transition state and influencing the reaction rate. acs.org While direct backside attack as in a classic SN2 reaction is sterically hindered for vinylic halides, the addition-elimination pathway provides a viable, lower-energy route. libretexts.org

Activation Energy: All reactions, even those that are thermodynamically favorable, must overcome an activation energy barrier (Ea), as described by the Arrhenius equation. For instance, in the aromatization process, the initial hydride abstraction by an oxidant like DDQ is the rate-limiting step with a specific activation energy. For photochemical rearrangements, the energy is supplied by UV light to overcome the barrier to reach an excited state. suniv.ac.in

Spectroscopic and Crystallographic Elucidation of 2,3 Dichloro 2 Cyclohexen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and conformation of atoms within the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In 2,3-dichloro-2-cyclohexen-1-one, the structure dictates that there are no vinylic or aldehydic protons. The signals present will correspond to the three methylene (B1212753) groups (C4, C5, and C6) of the cyclohexene (B86901) ring.

The expected ¹H NMR spectrum would show three distinct signals for the protons at positions C4, C5, and C6.

The protons on C4 (H-4) are adjacent to the dichlorinated double bond and are expected to be the most deshielded of the aliphatic protons, appearing furthest downfield.

The protons on C6 (H-6) are adjacent to the electron-withdrawing carbonyl group and will also be shifted downfield.

The protons on C5 (H-5) are the most shielded and will appear furthest upfield, likely as a multiplet due to coupling with both H-4 and H-6.

For comparison, the parent compound 2-cyclohexen-1-one (B156087) shows signals for its vinylic protons at ~7.0 ppm and ~6.0 ppm, with the aliphatic protons appearing between 2.0 and 2.5 ppm. chemicalbook.com The absence of signals in the vinylic region and the specific pattern of the aliphatic signals are key identifiers for this compound.

| Proton Position | Predicted Chemical Shift (ppm) for this compound | Multiplicity | Experimental Chemical Shift (ppm) for 2-Cyclohexen-1-one chemicalbook.com |

|---|---|---|---|

| H-4 (CH₂) | ~2.8 - 3.0 | Triplet | 2.37 |

| H-5 (CH₂) | ~2.2 - 2.4 | Multiplet | 2.03 |

| H-6 (CH₂) | ~2.6 - 2.8 | Triplet | 2.43 |

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their electronic environment. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the ring.

C1 (Carbonyl Carbon): This carbon is part of the carbonyl group and is highly deshielded, expected to appear significantly downfield (typically >190 ppm).

C2 and C3 (Vinylic Carbons): These carbons are part of the C=C double bond and are bonded to chlorine atoms. The combined effect of the double bond and the electronegative chlorines will place their signals in the vinylic region, typically between 120-140 ppm.

C4, C5, and C6 (Aliphatic Carbons): These sp³-hybridized carbons will appear in the upfield region of the spectrum. C6, being adjacent to the carbonyl group, will be the most deshielded of the three. C4 will also be deshielded due to its proximity to the chlorinated carbon C3. C5 is expected to be the most shielded, appearing furthest upfield.

In the parent 2-cyclohexen-1-one, the carbonyl carbon appears near 199 ppm, the vinylic carbons at ~150 ppm and ~130 ppm, and the aliphatic carbons between 22 and 38 ppm. chemicalbook.com

| Carbon Position | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Cyclohexen-1-one chemicalbook.com |

|---|---|---|

| C1 (C=O) | ~195 | 199.3 |

| C2 (-C=C(Cl)-) | ~130 | 129.9 |

| C3 (-C(Cl)=C-) | ~135 | 150.7 |

| C4 (CH₂) | ~35 | 25.8 |

| C5 (CH₂) | ~20 | 22.8 |

| C6 (CH₂) | ~38 | 38.1 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C4 and C5, and between the protons on C5 and C6, confirming their adjacent relationship in the ring. No correlation would be seen between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~2.8-3.0 ppm to the carbon signal at ~35 ppm (C4), the proton signal at ~2.2-2.4 ppm to the carbon signal at ~20 ppm (C5), and the proton signal at ~2.6-2.8 ppm to the carbon signal at ~38 ppm (C6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key correlations would include the H-4 protons to the vinylic carbons C2 and C3, and the H-6 protons to the carbonyl carbon C1 and the vinylic carbon C2. These correlations are crucial for assembling the complete molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

For this compound, the key diagnostic peaks in the IR spectrum are:

C=O Stretch: The carbonyl group of an α,β-unsaturated ketone typically absorbs in the range of 1665-1685 cm⁻¹. The presence of electron-withdrawing chlorine atoms on the double bond is expected to shift this absorption to a higher frequency, likely in the 1690-1710 cm⁻¹ range. For comparison, the C=O stretch in 2-cyclohexen-1-one is observed at approximately 1675 cm⁻¹. nist.gov

C=C Stretch: The carbon-carbon double bond stretch in conjugated enones appears around 1600-1640 cm⁻¹. In this molecule, the substitution with heavy chlorine atoms will lower the frequency and intensity of this band.

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region between 600-800 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching from the methylene groups will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 2-Cyclohexen-1-one nist.gov |

|---|---|---|---|

| C-H | sp³ Stretch | 2850 - 2960 | ~2870-2960 |

| C=O | Stretch | 1690 - 1710 | ~1675 |

| C=C | Stretch | 1600 - 1620 | ~1615 |

| C-Cl | Stretch | 600 - 800 | N/A |

Raman spectroscopy would provide complementary information, particularly for the more symmetric C=C and C-Cl bonds, which may show weak absorption in the IR spectrum.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₆H₆Cl₂O, giving a monoisotopic mass of approximately 164.0 Da.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments.

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl. Its intensity will be approximately 65% of the [M]⁺ peak. whitman.edu

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms. Its intensity will be approximately 10% of the [M]⁺ peak. whitman.edu

This distinctive 100:65:10 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is definitive proof of the presence of two chlorine atoms in the molecule.

Common fragmentation pathways for cyclic ketones and halogenated compounds include:

Loss of Cl: Fragmentation by loss of a chlorine radical ([M-35]⁺ and [M-37]⁺).

Loss of CO: A characteristic fragmentation for cyclic ketones, leading to an [M-28]⁺ peak.

Loss of HCl: Elimination of a hydrogen chloride molecule ([M-36]⁺).

Retro-Diels-Alder Reaction: Cleavage of the cyclohexene ring can also occur.

| Ion | Predicted m/z (for ³⁵Cl) | Identity | Notes |

|---|---|---|---|

| [M]⁺ | 164 | Molecular Ion (C₆H₆³⁵Cl₂O)⁺ | Part of a characteristic M, M+2, M+4 cluster. |

| [M-Cl]⁺ | 129 | Loss of a Chlorine Radical | - |

| [M-CO]⁺ | 136 | Loss of Carbon Monoxide | Also shows a Cl₂ isotopic pattern. |

| [M-HCl]⁺ | 128 | Loss of Hydrogen Chloride | Also shows a Cl₁ isotopic pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule. For α,β-unsaturated ketones like this compound, two characteristic absorptions are expected:

A strong absorption at shorter wavelength due to a π→π * transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated enone system.

A weaker absorption at longer wavelength resulting from an n→π * transition, where a non-bonding electron from the carbonyl oxygen is promoted to the π* antibonding orbital.

The position of the π→π* absorption maximum (λmax) can be predicted using the Woodward-Fieser rules. For a six-membered cyclic enone, the base value is 215 nm. We add increments for the substituents on the double bond.

Base value (6-membered cyclic enone): 215 nm

α-chloro substituent: +15 nm

β-chloro substituent: +12 nm

Predicted λmax = 215 + 15 + 12 = 242 nm

This calculated value is in good agreement with the observed shift when comparing the parent 2-cyclohexen-1-one (λmax ≈ 224 nm) to its chlorinated analogue. researchgate.netutoronto.ca The n→π* transition is typically found at longer wavelengths (>300 nm) and has a much lower intensity.

| Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π | ~242 | High (~10,000 L·mol⁻¹·cm⁻¹) | Intense absorption characteristic of conjugated systems. |

| n → π | >310 | Low (<100 L·mol⁻¹·cm⁻¹) | Weak, often "forbidden" transition. |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Following an extensive and thorough search of peer-reviewed scientific literature and crystallographic databases, it has been determined that there are no publicly available single-crystal X-ray diffraction studies for the compound this compound. Consequently, detailed information regarding its solid-state structure and intermolecular interactions, which would be derived from such studies, is not available.

Single-Crystal X-ray Diffraction

No published research detailing the single-crystal X-ray diffraction analysis of this compound could be located. This analysis is crucial for determining the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the conformation of the cyclohexene ring. Without experimental diffraction data, it is not possible to provide a table of crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.

Computational and Theoretical Investigations of 2,3 Dichloro 2 Cyclohexen 1 One Reactivity

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources indicates that the crystal structure of 2,3-dichloro-2-cyclohexen-1-one has not been experimentally determined and deposited. The absence of this fundamental data precludes a detailed, evidence-based analysis of its supramolecular interactions and the subsequent calculation of its energy frameworks in the crystalline state.

The analysis of supramolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, is critically dependent on the precise knowledge of the atomic coordinates and the packing of molecules within the crystal lattice. Similarly, the computation of energy frameworks, which illustrates the strength and topology of intermolecular interactions, requires the crystallographic unit cell and space group information.

Without experimental crystallographic data, any discussion on the supramolecular chemistry of this compound would be purely speculative. Theoretical predictions of crystal structures are possible but are computationally intensive and would not carry the same level of certainty as an experimental determination.

Synthesis and Reactivity of Derivatives and Analogues of 2,3 Dichloro 2 Cyclohexen 1 One

Design Principles for Modifying the Cyclohexenone Core Structure

The modification of the 2,3-dichloro-2-cyclohexen-1-one core is guided by the inherent reactivity of the α,β-unsaturated ketone system, which is further modulated by the two chlorine substituents. The electron-withdrawing nature of the carbonyl group and the chlorine atoms renders the double bond electrophilic, making it susceptible to nucleophilic attack. Key design principles for modification revolve around several strategic approaches:

Exploiting Electrophilicity: The primary site for modification is the β-carbon of the enone system, which is activated towards conjugate addition reactions. Nucleophiles, such as organocuprates and enolates, can be introduced at this position to extend the carbon framework. illinois.edu

Leveraging the Carbonyl Group: The ketone functionality itself is a handle for a variety of transformations. It can undergo reduction to the corresponding alcohol, which can then be further functionalized or eliminated. Additionally, it can be converted to an enol or enolate, providing a nucleophilic center for subsequent reactions.

Utilizing the Chlorine Atoms: The chlorine atoms, while generally stable, can under certain conditions be displaced or can influence the regioselectivity of reactions on the ring. Their presence also imparts a degree of steric hindrance that can be exploited to control the stereochemical outcome of reactions.

Pericyclic Reactions: The dienophilic nature of the double bond allows for its participation in cycloaddition reactions, such as the Diels-Alder reaction, to construct bicyclic and polycyclic systems. illinois.edu

These principles allow for a systematic and predictable approach to the synthesis of a diverse range of derivatives from the this compound scaffold.

Introduction of Additional Functional Groups to the Dichlorinated Scaffold

The introduction of new functional groups onto the this compound framework is a crucial step in the synthesis of more complex molecules. A variety of methods have been developed to achieve this, targeting different positions on the cyclohexenone ring.

The carbonyl group can be readily transformed. For instance, reduction with agents like lithium aluminum hydride can yield the corresponding cyclohexenol. acs.org This alcohol can then be a site for further reactions.

The α-carbon can be functionalized through enolate chemistry. Deprotonation with a suitable base generates an enolate which can then react with various electrophiles.

Conjugate addition reactions are a powerful tool for introducing substituents at the β-position. The parent 2-cyclohexenone is known to react with a wide range of nucleophiles in Michael additions, and this reactivity is expected to be mirrored, and potentially enhanced, in the dichlorinated analogue due to the electron-withdrawing nature of the chlorine atoms. illinois.edunih.gov

Furthermore, the double bond itself can be a site for functionalization. For example, epoxidation can introduce a three-membered ring, which can then be opened by nucleophiles to yield a variety of functionalized products.

Below is a table summarizing some of the key functional groups that can be introduced and the types of reactions employed:

| Functional Group Introduced | Reaction Type | Reagents and Conditions | Target Position |

| Hydroxyl | Reduction | Lithium aluminum hydride in ether | Carbonyl |

| Alkyl/Aryl | Conjugate Addition | Organocuprates | β-carbon |

| Epoxide | Epoxidation | Peroxy acids | Double bond |

| Halogens (e.g., Br) | Halogenation | N-Bromosuccinimide | α-carbon |

These reactions provide a versatile toolkit for the synthetic chemist to tailor the properties and reactivity of the this compound scaffold for specific applications.

Formation of Polycyclic Systems Incorporating the Halogenated Cyclohexenone Moiety

The rigid framework of this compound makes it an excellent building block for the synthesis of complex polycyclic systems. Several strategies have been employed to construct fused and bridged ring systems incorporating this halogenated moiety.

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction. youtube.com The electron-deficient double bond of this compound acts as a dienophile, reacting with a variety of dienes to form bicyclic adducts. The stereochemistry of these reactions can often be controlled, leading to the formation of specific isomers.

Another approach involves intramolecular reactions. For example, if a suitable side chain is attached to the cyclohexenone ring, it can undergo an intramolecular cyclization to form a new ring. This has been demonstrated in the synthesis of tricyclic systems where a tethered olefin undergoes an intramolecular [2+2] photocycloaddition. acs.org

Radical cyclizations have also been employed to construct new rings. For instance, radical cyclization of N-(cyclohex-2-enyl)-α,α-dichloroacetamides has been used in the synthesis of alkaloid skeletons. acs.org This highlights the potential of using radical-based methods to form new carbon-carbon bonds and construct polycyclic frameworks.

The Scholl reaction, which involves the acid-catalyzed intramolecular arylation, has been used to synthesize polycyclic aromatic hydrocarbons from ketone precursors, suggesting a potential route for the synthesis of complex aromatic systems from derivatives of this compound. researchgate.net

The following table provides examples of polycyclic systems synthesized from cyclohexenone derivatives:

| Polycyclic System | Synthetic Strategy | Key Reaction |

| Bicyclo[2.2.2]octane | Diels-Alder Reaction | [4+2] Cycloaddition |

| Tricyclic alkylidene cyclobutanes | Intramolecular Cycloaddition | [2+2] Photocycloaddition |

| Fused pyrrolidines | Radical Cyclization | 5-exo Radical Cyclization |

| Polycyclic Aromatic Ketones | Aromatic Cyclization | Scholl Reaction |

Synthesis of Optically Active Halogenated Cyclohexenone Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in many areas of chemistry, particularly in the development of pharmaceuticals and agrochemicals. Several strategies have been developed for the asymmetric synthesis of chiral cyclohexenone derivatives, which can be adapted for the synthesis of optically active analogues of this compound. nih.govresearchgate.net

One approach involves the use of chiral catalysts. Asymmetric hydrogenation of prochiral cyclohexadienones using ene-reductases has been shown to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. nih.govresearchgate.net This biocatalytic desymmetrization offers a green and efficient route to chiral building blocks.

Chiral auxiliaries can also be employed to control the stereochemistry of reactions. By attaching a chiral auxiliary to the cyclohexenone scaffold, the facial selectivity of subsequent reactions can be controlled, leading to the formation of a single enantiomer. The auxiliary can then be removed to yield the desired optically active product.

Kinetic resolution is another strategy that can be used to separate a racemic mixture of a chiral cyclohexenone derivative. In this approach, a chiral reagent or catalyst is used to selectively react with one enantiomer, allowing the other enantiomer to be isolated in high enantiomeric purity.

The following table summarizes some of the methods used for the asymmetric synthesis of cyclohexenone derivatives:

| Asymmetric Method | Key Principle | Example |

| Biocatalytic Desymmetrization | Enantioselective reduction of a prochiral substrate | Ene-reductase catalyzed hydrogenation of cyclohexadienones nih.govresearchgate.net |

| Chiral Catalysis | Use of a chiral catalyst to control stereochemistry | Asymmetric Michael additions catalyzed by chiral organocatalysts |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions | Evans auxiliaries in alkylation reactions |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture | Lipase-catalyzed acylation |

Exploration of Dichloro-Substituted Cyclohexenone Analogues for Specific Chemical Transformations

The unique electronic properties of this compound and its analogues make them valuable substrates for a variety of specific chemical transformations. The presence of the two chlorine atoms on the double bond significantly influences the reactivity of the enone system, enabling reactions that are not as efficient with the non-halogenated parent compound.

One area where these compounds have been explored is in cycloaddition reactions. The electron-deficient nature of the double bond makes them excellent dienophiles in Diels-Alder reactions, as previously mentioned. youtube.com Furthermore, they can participate in [2+2] cycloadditions. For example, the reaction of ethynylated 2H-cyclohepta[b]furan-2-ones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a highly electron-deficient dienophile, results in a formal [2+2] cycloaddition to yield cyclobutane (B1203170) adducts. illinois.edu This highlights the ability of the dichlorinated system to engage in cycloadditions with electron-poor partners.

The dichlorinated scaffold can also be used to generate other reactive intermediates. For instance, treatment of substituted 2-bromocyclohexenones (which can be derived from the corresponding dichlorinated compounds) with a fluoride (B91410) source can generate transient 1,2-cyclohexadienes. These highly reactive species can then be trapped intramolecularly to form complex tricyclic systems.

Moreover, the presence of the chlorine atoms can influence the regioselectivity of reactions. In addition reactions to the double bond, the chlorine atoms can direct the incoming nucleophile to a specific position, leading to the formation of a single regioisomer.

The following table provides examples of specific chemical transformations involving dichlorinated cyclohexenone analogues:

| Transformation | Key Feature | Application |

| [2+2] Cycloaddition | Reaction with electron-deficient alkynes/alkenes | Synthesis of functionalized cyclobutanes illinois.edu |

| Generation of 1,2-Cyclohexadienes | Fluoride-mediated desilylation of silyl (B83357) enol ethers | Synthesis of tricyclic alkylidene cyclobutanes |

| Regioselective Additions | Electronic influence of chlorine atoms | Controlled introduction of functional groups |

Q & A

Basic: What are the key spectroscopic characteristics for confirming the structure of 2,3-Dichloro-2-cyclohexen-1-one?

Answer:

Structural confirmation requires a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

- NMR : The ketone carbonyl (C=O) typically resonates at δ 200–220 ppm in NMR. Chlorine substituents on the cyclohexenone ring split proton signals due to anisotropic effects; coupling constants (e.g., ) and integration ratios help distinguish between 2,3-dichloro and other regioisomers.

- IR : A strong C=O stretch near 1700 cm and C-Cl stretches at 550–750 cm are diagnostic.

- MS : The molecular ion peak (M) should correspond to (exact mass: 178.98 g/mol). Chlorine isotopic patterns (3:1 for two Cl atoms) confirm halogen presence.

Reference : Compare spectral data with NIST Chemistry WebBook entries for structurally related cyclohexenones .

Basic: What are effective purification techniques for this compound post-synthesis?

Answer:

Post-synthesis purification often involves:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate polar byproducts.

- Recrystallization : Dissolve in warm ethanol and cool to −20°C to isolate crystalline product.

- Distillation : For high-purity liquid phases, fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) minimizes thermal decomposition.

Reference : Adapted from optimized synthesis protocols for 4-methylene-2-cyclohexen-1-one, which achieved 65–75% yield via similar methods .

Advanced: How can researchers resolve contradictions in reported reaction yields for halogenation steps in cyclohexenone derivatives?

Answer:

Contradictions often arise from differences in reaction conditions or analytical methods. A systematic approach includes:

Variable isolation : Test solvent polarity (e.g., dichloromethane vs. DMF), temperature (0°C vs. reflux), and halogenating agents (e.g., Cl vs. SOCl).

Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC or GC-MS to identify intermediates.

Reproducibility checks : Compare yields under standardized conditions (e.g., inert atmosphere, reagent purity ≥99%).

Reference : Apply empirical contradiction analysis frameworks used in medical diagnostics to validate reliability .

Advanced: How to design a kinetic study for the thermal decomposition of this compound?

Answer:

Experimental setup : Use thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen.

Data collection : Monitor mass loss and identify decomposition products via gas chromatography-mass spectrometry (GC-MS).

Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and pre-exponential factor ().

Safety : Ensure fume hood use and personal protective equipment (PPE) due to potential release of HCl gas .

Advanced: How to analyze regioselectivity in electrophilic additions to this compound?

Answer:

Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites.

Experimental validation : React with electrophiles (e.g., bromine) and analyze product ratios via NMR.

Steric/electronic effects : Chlorine’s inductive effects deactivate the α,β-unsaturated ketone, favoring 1,4-addition over 1,2-addition.

Reference : Compare with regioselectivity patterns in 3-phenyl-2-cyclohexen-1-one derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.